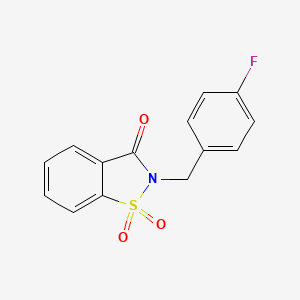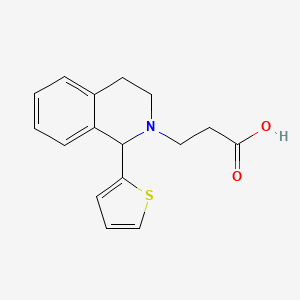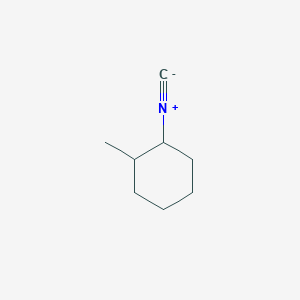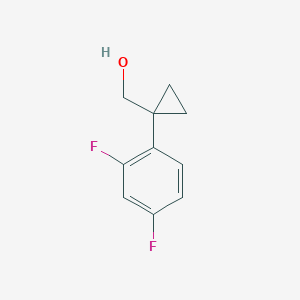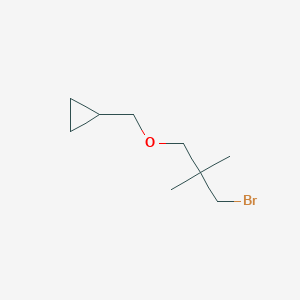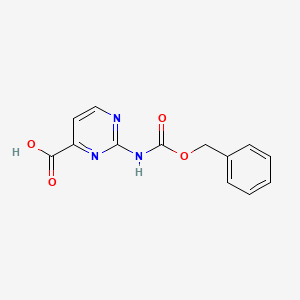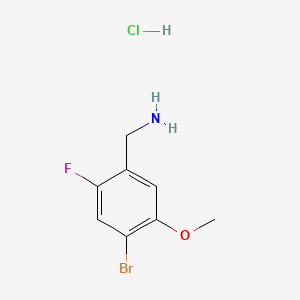
1-(4-Bromo-2-fluoro-5-methoxyphenyl)methanaminehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Bromo-2-fluoro-5-methoxyphenyl)methanaminehydrochloride is an organic compound that features a bromine, fluorine, and methoxy group attached to a benzene ring, with a methanamine group attached to the benzene ring
Vorbereitungsmethoden
The synthesis of 1-(4-Bromo-2-fluoro-5-methoxyphenyl)methanaminehydrochloride typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be tailored to achieve high yields.
Industrial production methods may involve optimizing these synthetic routes to scale up the production while maintaining the purity and yield of the compound. This often includes the use of continuous flow reactors and other advanced techniques to ensure consistent quality.
Analyse Chemischer Reaktionen
1-(4-Bromo-2-fluoro-5-methoxyphenyl)methanaminehydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid, while reduction may yield an alcohol.
Wissenschaftliche Forschungsanwendungen
1-(4-Bromo-2-fluoro-5-methoxyphenyl)methanaminehydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for various chemical reactions.
Biology: It is used in the study of biological pathways and mechanisms. Its interactions with biological molecules can provide insights into cellular processes.
Medicine: It has potential applications in drug development. Its ability to interact with specific molecular targets makes it a candidate for therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications.
Wirkmechanismus
The mechanism of action of 1-(4-Bromo-2-fluoro-5-methoxyphenyl)methanaminehydrochloride involves its interaction with specific molecular targets. These interactions can affect various biological pathways and processes. For example, it may bind to enzymes or receptors, altering their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
1-(4-Bromo-2-fluoro-5-methoxyphenyl)methanaminehydrochloride can be compared with similar compounds such as:
- 2-Bromo-5-fluoro-2-methoxyacetophenone
- 4-Bromo-2-fluoroanisole
- 4-(5-Bromo-2-methoxyphenyl)-2-methylthiazole
These compounds share similar structural features but differ in their specific functional groups and overall structure. The presence of different substituents can significantly affect their chemical properties and reactivity, making each compound unique in its own right.
Eigenschaften
Molekularformel |
C8H10BrClFNO |
|---|---|
Molekulargewicht |
270.52 g/mol |
IUPAC-Name |
(4-bromo-2-fluoro-5-methoxyphenyl)methanamine;hydrochloride |
InChI |
InChI=1S/C8H9BrFNO.ClH/c1-12-8-2-5(4-11)7(10)3-6(8)9;/h2-3H,4,11H2,1H3;1H |
InChI-Schlüssel |
UOWKNLVVYOLXSW-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C(=C1)CN)F)Br.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



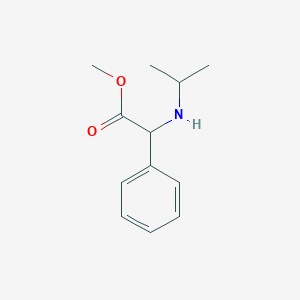
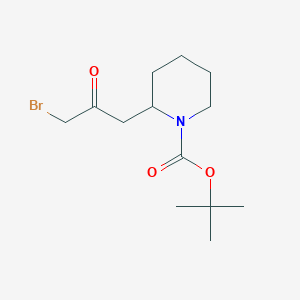
![tert-butylN-[2-(cyclohexylamino)ethyl]carbamatehydrochloride](/img/structure/B13570544.png)
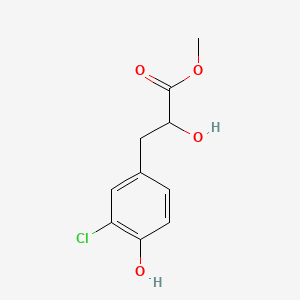

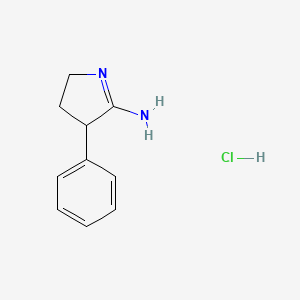
![tert-butylN-{5-amino-2,2-difluorospiro[2.3]hexan-1-yl}carbamate](/img/structure/B13570560.png)
